molecular formula C45H44N6O3 B13853197 N-Trityl Olmesartan-d4 Ethyl Ester

N-Trityl Olmesartan-d4 Ethyl Ester

Cat. No.: B13853197
M. Wt: 720.9 g/mol
InChI Key: PKLGOYACZYXKDL-OCUCCEAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl Olmesartan-d4 Ethyl Ester involves multiple steps, starting with the preparation of Olmesartan. The trityl group is introduced to protect the hydroxyl group, and deuterium atoms are incorporated to create the labeled compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvents like cyclohexanone and N,N-dimethylacetamide are used for purification and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Trityl Olmesartan-d4 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include deprotected Olmesartan derivatives and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Trityl Olmesartan-d4 Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to study the interaction of Olmesartan with biological targets.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Olmesartan in the body.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of N-Trityl Olmesartan-d4 Ethyl Ester involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to the relaxation of blood vessels and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies .

Properties

Molecular Formula

C45H44N6O3

Molecular Weight

720.9 g/mol

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3/i27D,28D,29D,30D

InChI Key

PKLGOYACZYXKDL-OCUCCEAMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H]

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Origin of Product

United States

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